tert-Butyl 4-formyl-1-methyl-1H-pyrazole-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

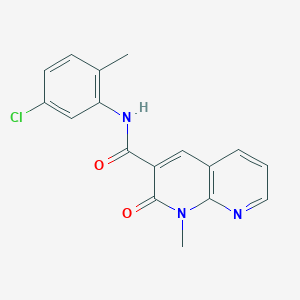

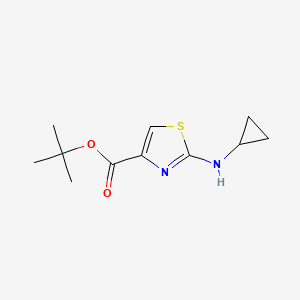

“tert-Butyl 4-formyl-1-methyl-1H-pyrazole-3-carboxylate” is a chemical compound with the molecular formula C10H14N2O3 . It belongs to the class of compounds known as pyrazoles, which are five-membered heterocycles that consist of two nitrogen atoms adjacent to three carbon atoms in a ring structure . Pyrazoles are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities .

Molecular Structure Analysis

The molecular structure of “tert-Butyl 4-formyl-1-methyl-1H-pyrazole-3-carboxylate” consists of a pyrazole ring, which is a five-membered aromatic ring structure with two adjacent nitrogen atoms and three carbon atoms . Unsubstituted pyrazole can be represented in three tautomeric forms .Aplicaciones Científicas De Investigación

Biological Activity and Medicinal Chemistry

tert-Butyl 4-formyl-1-methyl-1H-pyrazole-3-carboxylate: serves as a valuable precursor for synthesizing biologically active natural products. Specifically, it can lead to the formation of compounds like Indiacen A and Indiacen B . These natural products exhibit diverse pharmacological properties, including anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities . Researchers explore its potential as a scaffold for designing novel drugs.

Chemical Synthesis and Methodology

The synthesis of tert-Butyl 4-formyl-1-methyl-1H-pyrazole-3-carboxylate involves straightforward reactions starting from commercially available materials. Key steps include Vilsmeier formylation, reduction of the aldehyde group, and protection of the alcoholic hydroxy group. The TBS-protected enyne side chain is introduced via Horner–Wadsworth–Emmons olefination. This synthetic route provides an efficient and cost-effective method for accessing this compound .

Pesticide and Agrochemical Development

Pyrazole derivatives often serve as key components in agrochemicals and pesticides. Researchers explore the potential of tert-Butyl 4-formyl-1-methyl-1H-pyrazole-3-carboxylate as a building block for designing novel pesticides. By introducing specific substituents, they aim to enhance pesticidal activity while minimizing environmental impact.

Direcciones Futuras

The future directions for research on “tert-Butyl 4-formyl-1-methyl-1H-pyrazole-3-carboxylate” and other pyrazole derivatives could involve further exploration of their synthesis methods, chemical reactions, mechanisms of action, and biological activities. Given the broad spectrum of biological activities exhibited by pyrazole derivatives, they continue to be a promising area of study in medicinal chemistry .

Propiedades

IUPAC Name |

tert-butyl 4-formyl-1-methylpyrazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c1-10(2,3)15-9(14)8-7(6-13)5-12(4)11-8/h5-6H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLEJZDPDYUGURI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=NN(C=C1C=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-formyl-1-methyl-1H-pyrazole-3-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2620296.png)

![N-(2,5-dimethylphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2620298.png)

![2,4-difluoro-N-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]aniline](/img/structure/B2620305.png)

![3-(2-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2620310.png)

![4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2620311.png)

![N-(2,4-dimethoxyphenyl)-2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2620313.png)

![6-Amino-8-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2620315.png)

![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-4-methoxybenzamide](/img/structure/B2620316.png)